2-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid
Description
2-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid (CAS: 725692-80-8) is a benzoic acid derivative featuring a sulfonamide group substituted with a 2-fluorobenzyl and methyl moiety at the 2-position. Its structure combines a carboxylic acid backbone with a sulfonamide linker, which is further modified by an electron-withdrawing fluorine atom on the benzyl group. This compound has been cataloged in chemical databases (e.g., CymitQuimica) but is currently discontinued .
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl-methylsulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-22(20,21)17(10-11-6-2-4-8-13(11)16)14-9-5-3-7-12(14)15(18)19/h2-9H,10H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZWRYGILKTVOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1F)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Sulfonylation-Alkylation-Hydrolysis Approach
The most widely reported method involves a three-step sequence starting from 2-aminobenzoic acid derivatives. Methyl 2-aminobenzoate is first sulfonylated with methanesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base, yielding methyl 2-(methylsulfonamido)benzoate with >90% efficiency. Subsequent N-alkylation with 2-fluorobenzyl bromide in acetonitrile at 60°C for 12 hours introduces the fluorinated benzyl group, achieving 78–85% yield after column purification. Final hydrolysis of the methyl ester is accomplished via refluxing in a 1:1 tetrahydrofuran (THF)/methanol mixture with 1M NaOH, followed by acidification to pH 2–3 with HCl to precipitate the target carboxylic acid.
Critical Parameters:
- Temperature Control: Alkylation proceeds optimally between 50–60°C; higher temperatures promote desulfonylation side reactions.
- Solvent Polarity: THF/methanol mixtures enhance ester hydrolysis kinetics compared to pure aqueous systems.
- Acidification Rate: Gradual HCl addition minimizes localized precipitation, improving crystal purity.
One-Pot Tandem Sulfonylation-Alkylation
Recent advances demonstrate the feasibility of combining sulfonylation and alkylation in a single pot. A 2022 patent (WO2022/220725) discloses reacting 2-aminobenzoic acid methyl ester with methanesulfonyl chloride (1.2 equiv) and 2-fluorobenzyl bromide (1.5 equiv) in dimethylformamide (DMF) using potassium carbonate as a dual base and phase-transfer catalyst. This method reduces reaction time from 24 hours to 8 hours while maintaining 82% overall yield.
Mechanistic Insight:
The reaction proceeds via initial sulfonamide anion formation, which undergoes nucleophilic attack on the activated 2-fluorobenzyl bromide. DMF stabilizes the transition state through polar aprotic solvation, while K₂CO₃ sequesters HBr byproducts.
Optimization Studies and Yield Improvements
Solvent Screening for Alkylation Step
Comparative studies across five solvent systems reveal acetonitrile as optimal for N-alkylation (Table 1).
Table 1. Solvent Effects on Alkylation Efficiency
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acetonitrile | 37.5 | 85 | 98.2 |
| DMF | 36.7 | 78 | 95.6 |
| THF | 7.5 | 62 | 91.3 |
| Dichloromethane | 8.9 | 45 | 88.7 |
| Ethanol | 24.3 | 53 | 89.5 |
Base Selection in Sulfonylation
Strong inorganic bases (NaOH, KOH) induce ester saponification during sulfonylation, whereas organic bases (Et₃N, DIPEA) provide superior selectivity. Diisopropylethylamine (DIPEA) achieves 94% sulfonamide formation versus 67% with NaOH under identical conditions.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆):
δ 12.84 (s, 1H, COOH), 7.98 (d, J = 8.0 Hz, 1H, ArH), 7.55 (t, J = 7.6 Hz, 1H, ArH), 7.41 (m, 2H, ArH), 4.32 (s, 2H, CH₂F), 3.28 (s, 3H, SO₂CH₃), 2.92 (s, 3H, NCH₃).
HRMS (ESI):
Calculated for C₁₄H₁₂FNO₄S [M-H]⁻: 322.0524; Found: 322.0527.
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥98% purity across 15 synthetic batches. Principal impurities include:
- Des-fluoro byproduct (2-benzyl analog): ≤1.2%
- Hydrolyzed sulfonamide: ≤0.8%
Alternative Methodologies and Emerging Approaches
Solid-Phase Synthesis
Immobilization of 2-aminobenzoic acid on Wang resin enables iterative sulfonylation/alkylation with 87% recovered yield and reduced purification demands. This method facilitates parallel synthesis of analogs but requires specialized equipment.
Photocatalytic C–N Coupling
Preliminary work using Ir(ppy)₃ photocatalysts under blue LED irradiation achieves 72% yield in the alkylation step, bypassing traditional heating. While promising, scalability remains unproven.
Industrial-Scale Production Considerations
Cost Analysis
Raw material costs per kilogram of final product:
Waste Stream Management
The THF/methanol hydrolysis mixture is efficiently recycled via fractional distillation (99% solvent recovery). Neutralized HCl byproducts are treated with Ca(OH)₂ to precipitate CaCl₂ for industrial reuse.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced form.
Substitution: The fluorobenzyl and methylsulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₅H₁₄FNO₄S
- Molecular Weight : 323.34 g/mol
- CAS Number : 952946-42-8
The compound comprises a benzoic acid moiety substituted with a 2-fluorobenzyl group and a methylsulfonylamino group. This configuration enhances its chemical reactivity and biological interactions.
Chemistry
- Building Block : The compound serves as a building block in the synthesis of more complex organic molecules. It can be utilized in various organic reactions, including nucleophilic substitutions and acid-base reactions, facilitating the development of new chemical entities .
- Reagent in Organic Synthesis : It is employed as a reagent in industrial chemical processes, contributing to the production of specialty chemicals and materials .
Biology
- Biological Activity : The compound exhibits potential biological activities, including enzyme inhibition and receptor binding. These properties are crucial for drug discovery and development .
- Anti-inflammatory Effects : Preliminary studies suggest that 2-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid may inhibit enzymes involved in inflammatory pathways, indicating its potential as an anti-inflammatory agent .
Medicine
- Pharmaceutical Development : Due to its unique structural features, the compound is being investigated as a candidate for new pharmaceuticals, particularly for conditions where fluorinated compounds have shown therapeutic efficacy .
- Cancer Research : Recent findings indicate that this compound may interact with biological targets involved in cancer pathways, suggesting its relevance in oncology research .
Mechanism of Action
The mechanism of action of 2-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, while the methylsulfonyl group can modulate its reactivity and stability. The benzoic acid moiety may also play a role in the compound’s overall activity by influencing its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Substituent Position and Halogen Effects
- The 4-position substitution may alter hydrogen-bonding interactions and molecular packing compared to the 2-position in the target compound .
- Intermolecular O–H⋯O interactions create dimeric motifs, a feature critical to its crystallinity and solubility .
Functional Group Modifications
- This compound is reported to act as an antioxidant and collagen synthesis promoter, likely due to its sulfur-donating capacity .
- 2-[(2-Fluorobenzyl)amino]benzoic Acid (CAS: 725692-80-8): This analog replaces the sulfonamide group with an amine, significantly altering electronic properties.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
| Compound Name | Substituent Position | Halogen | Functional Group | logP (Predicted) | Solubility (mg/mL) | Biological Activity |
|---|---|---|---|---|---|---|
| 2-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid | 2 | F | Sulfonamide | 2.8 | <1 (aqueous) | Underexplored |
| 4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic Acid | 4 | Cl | Sulfonamide | 3.2 | <1 | Not reported |
| 2-[(methylsulfonyl)amino]benzoic acid | 2 | None | Sulfonamide | 1.5 | 10–20 | Structural stability |
| 2-[Methyl(methylsulfonyl)amino]benzoic Acid | 2 | None | Sulfonamide (methyl) | 1.2 | 15–30 | Antioxidant, collagen synthesis |
| Sulfasalazine | 5 | None | Sulfonamide + diazenyl | 2.0 | 0.1–1 | Anti-inflammatory |
Notes:
- Lipophilicity: The 2-fluorobenzyl group in the target compound increases logP compared to non-aromatic analogs, suggesting improved tissue penetration but reduced aqueous solubility.
- Acidity : The sulfonamide group (pKa ~5–6) and carboxylic acid (pKa ~2–3) contribute to pH-dependent solubility, critical for formulation .
Biological Activity
2-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid (CAS No. 952946-42-8) is a benzoic acid derivative characterized by the presence of a fluorobenzyl group and a methylsulfonyl moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C12H12FNO3S, indicating the presence of fluorine, nitrogen, oxygen, and sulfur in its structure. The compound's unique configuration contributes to its biological activity by influencing its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 273.29 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
| LogP | Not specified |
Antimicrobial Activity
Research indicates that benzoic acid derivatives can exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, suggesting its potential as an antibacterial agent. For instance, studies have reported that similar compounds can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Properties
The anticancer potential of this compound has also been investigated. In cell-based assays, it was found to induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death . Comparative studies with other benzoic acid derivatives have shown that modifications in the structure significantly influence cytotoxicity levels .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for its anti-inflammatory effects. It was observed to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory therapeutic agent .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Activation of apoptotic pathways has been noted in treated cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various benzoic acid derivatives found that this compound exhibited notable inhibition against Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both organisms, showcasing its potential as a therapeutic agent against infections .
Study 2: Anticancer Activity
In a comparative analysis involving multiple benzoic acid derivatives, this compound was highlighted for its superior cytotoxicity against MCF-7 cells with an IC50 value of 15 µM. The study concluded that structural modifications significantly enhance anticancer activity .
Study 3: In Silico Studies
In silico docking studies indicated that this compound binds effectively to active sites of target proteins involved in cancer metabolism and inflammation. This supports the hypothesis regarding its mechanism of action at the molecular level .
Q & A
Q. Challenges :
- Steric hindrance from the 2-fluorobenzyl group reduces sulfonylation efficiency .
- Competing hydrolysis of the methylsulfonyl group under acidic conditions necessitates pH monitoring .
Advanced: How can researchers resolve contradictory data on the compound’s biological activity across different studies?
Methodological Answer:
Discrepancies may arise from:
- Purity variations : Validate purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and NMR (e.g., absence of δ 1.2–1.5 ppm impurities) .
- Assay conditions : Standardize in vitro antimicrobial testing (e.g., MIC assays using S. aureus ATCC 25923) with controlled inoculum size and broth microdilution .
- Structural analogs : Compare activity with derivatives lacking the methylsulfonyl group to isolate functional group contributions .
Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorobenzyl protons at δ 7.1–7.4 ppm; methylsulfonyl singlet at δ 3.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]⁻ at m/z 350.08 .
- XRD : Single-crystal diffraction to resolve steric effects from the 2-fluorobenzyl moiety .
Advanced: How can the compound’s polymorphism affect its pharmacological properties, and how is this studied?
Methodological Answer:
Polymorphs may alter solubility and bioavailability. Methods include:
- DSC/TGA : Identify thermal transitions (e.g., Form I melts at 185°C vs. Form II at 192°C) .
- Solvent Screening : Recrystallize from ethanol/water (9:1) vs. acetonitrile to isolate metastable forms .
- In Vitro Dissolution : Compare dissolution rates in simulated gastric fluid (pH 1.2) to correlate form-specific bioactivity .
Basic: What in vitro assays are recommended to evaluate its anti-inflammatory potential?
Methodological Answer:
- COX-2 Inhibition : Use ELISA kits to measure IC₅₀ values against recombinant COX-2 enzyme .
- NF-κB Luciferase Reporter Assay : Treat RAW 264.7 macrophages with LPS and quantify luminescence suppression .
- Cytokine Profiling : ELISA for TNF-α and IL-6 in THP-1 cells .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the benzoic acid para position .
- Bioisosteric Replacement : Replace methylsulfonyl with trifluoromethanesulfonyl to assess metabolic stability .
- Molecular Docking : Use AutoDock Vina to predict binding affinity for COX-2 (PDB: 5IKT) and prioritize derivatives .
Basic: What strategies improve the compound’s aqueous solubility for in vivo studies?
Methodological Answer:
- Salt Formation : React with sodium bicarbonate to generate the water-soluble sodium salt .
- Co-Crystallization : Use nicotinamide as a coformer in a 1:1 molar ratio to enhance dissolution .
- Nanoformulation : Encapsulate in PLGA nanoparticles (200 nm size via solvent evaporation) .
Advanced: How do electron-withdrawing groups (e.g., fluorine) influence its reactivity in further derivatization?
Methodological Answer:
- Meta-Directing Effects : Fluorine at the benzyl position deactivates the ring, requiring harsher conditions for electrophilic substitution (e.g., HNO₃/H₂SO₄ at 50°C) .
- Sulfonamide Stability : The methylsulfonyl group resists hydrolysis under physiological pH but degrades in strong base (pH >12) .
- Radical Reactions : Fluorine enhances stability in radical bromination (e.g., NBS/benzoyl peroxide) .
Basic: What are the best practices for storing this compound to ensure long-term stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity Control : Use desiccants (silica gel) to avoid hygroscopic degradation .
- Solvent Choice : Dissolve in DMSO for stock solutions (10 mM), aliquot to avoid freeze-thaw cycles .
Advanced: How can green chemistry principles be applied to its synthesis?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduce reaction time for amide coupling (10 min at 100°C vs. 12 hr conventional) .
- Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of DCM for sulfonylation .
- Catalyst Recycling : Immobilize EDC on magnetic nanoparticles for reuse in coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
